Taxifolin-3-glucoside
Overview
Description
Taxifolin-3-glucoside is a flavonoid compound, specifically a flavanonol, which is a subclass of flavonoids. It is a glycoside derivative of taxifolin, where a glucose molecule is attached to the taxifolin structure. This compound is naturally found in various plants, including the inner bark of Pinus densiflora and the fruit of Averrhoa carambola . This compound is known for its antioxidant properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of taxifolin-3-glucoside typically involves the glycosylation of taxifolin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety from a donor molecule to taxifolin under mild conditions . Another approach is chemical glycosylation, where taxifolin is reacted with a glycosyl donor in the presence of a catalyst such as silver carbonate or boron trifluoride etherate .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically engineered microorganisms that express glycosyltransferases. These microorganisms can convert taxifolin to this compound in large-scale fermentation processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various acylated and alkylated derivatives.
Scientific Research Applications
Taxifolin-3-glucoside has a wide range of scientific research applications:
Mechanism of Action
Taxifolin-3-glucoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes . Additionally, this compound has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Quercetin-3-glucoside: Another flavonoid glycoside with similar antioxidant properties.
Kaempferol-3-glucoside: A flavonoid glycoside known for its anti-inflammatory and anticancer effects.
Myricetin-3-glucoside: A flavonoid glycoside with strong antioxidant and anti-inflammatory activities.
Uniqueness of Taxifolin-3-glucoside: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. Its antioxidant capacity is also notable, making it a valuable compound for various applications .
Biological Activity
Taxifolin-3-glucoside, a glycosylated form of taxifolin (also known as dihydroquercetin), is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
This compound is characterized by the following chemical structure:
- Molecular Formula : C21H22O12
- CAS Number : 14282774
This compound is primarily found in various plant species, including Pinus sylvestris and Picea abies .
Pharmacological Activities
This compound exhibits a range of biological activities, which can be summarized as follows:
1. Antidiabetic Effects
Recent studies have demonstrated that this compound enhances glucose uptake in liver cells and downregulates gluconeogenic enzymes. In vitro experiments using CC1 hepatocytes showed that this compound stimulates AMPK phosphorylation, leading to improved glucose metabolism . In vivo studies further corroborated these findings, indicating significant reductions in blood glucose levels and improved insulin sensitivity in diabetic rat models.
Study | Methodology | Key Findings |
---|---|---|
In vitro & in vivo | Enhanced glucose uptake and reduced blood glucose levels in diabetic rats. |
2. Anti-inflammatory Properties
This compound has been shown to modulate inflammatory responses. It inhibits the activation of NF-κB signaling pathways and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests its potential in treating inflammatory conditions.
Study | Methodology | Key Findings |
---|---|---|
Cell culture studies | Inhibition of NF-κB activation and reduced cytokine production. |
3. Antioxidant Activity
The compound acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress. It has been shown to protect human umbilical vein endothelial cells (HUVECs) from chromium-induced oxidative damage . The antioxidant capacity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).
Study | Methodology | Key Findings |
---|---|---|
Various antioxidant assays | Effective scavenging of free radicals and protection against oxidative stress. |
4. Neuroprotective Effects
This compound exhibits neuroprotective properties by inhibiting amyloid-beta production associated with Alzheimer's disease. It suppresses pathways linked to neuroinflammation and apoptosis, potentially offering therapeutic benefits for neurodegenerative disorders .
Study | Methodology | Key Findings |
---|---|---|
Mouse models & cell culture | Inhibition of amyloid-beta production and reduced neuroinflammation. |
The mechanisms underlying the biological activities of this compound include:
- AMPK Activation : Enhances glucose metabolism through AMPK signaling pathways.
- NF-κB Inhibition : Reduces inflammation by inhibiting NF-κB activation.
- Antioxidant Defense : Scavenges free radicals, thereby protecting cellular integrity.
- Modulation of Apoptosis : Alters apoptotic pathways, particularly in neurodegenerative contexts.
Case Study 1: Antidiabetic Potential
In a study investigating the effects of this compound on STZ-induced diabetic Wistar rats, it was found that treatment led to significant improvements in glucose tolerance and plasma insulin levels, highlighting its potential as an antidiabetic agent.
Case Study 2: Neuroprotective Effects
A study utilizing a mouse model for Alzheimer’s disease demonstrated that this compound significantly reduced amyloid-beta levels and improved cognitive function, suggesting its role as a neuroprotective agent.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-27,29-30H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQOMEDMFUMIMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glucodistylin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27297-45-6 | |
Record name | Glucodistylin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169 - 171 °C | |
Record name | Glucodistylin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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